2-(6-Oxopiperidin-2-yl)acetonitrile
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Overview
Description
2-(6-Oxopiperidin-2-yl)acetonitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a nitrile group (-CN) attached to an acetonitrile moiety, which is further connected to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxopiperidin-2-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular ring closure of suitable intermediates can be catalyzed by metals or facilitated by electrophilic cyclization . Another method involves the aza-Michael reaction, where a nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound occurs .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective processes. These methods often utilize readily available starting materials and aim to maximize yield while minimizing by-products. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxopiperidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Oxopiperidin-2-yl)acetonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(6-Oxopiperidin-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to modulation of their activity. The piperidinone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-oxopiperidin-6-yl derivatives: These compounds share a similar piperidinone structure but differ in the substitution pattern.
Piperidine derivatives: Compounds like piperidine and its various substituted forms have structural similarities and are widely studied for their biological activities.
Uniqueness
2-(6-Oxopiperidin-2-yl)acetonitrile is unique due to the presence of both a nitrile group and a piperidinone ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(6-oxopiperidin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-5-4-6-2-1-3-7(10)9-6/h6H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFZOMLUMGGUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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